An In-depth Technical Guide to the Synthesis of 2-Cyano-3-azabicyclo[3.1.0]hexane
An In-depth Technical Guide to the Synthesis of 2-Cyano-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2-Cyano-3-azabicyclo[3.1.0]hexane, a valuable heterocyclic scaffold in medicinal chemistry. The core of this document focuses on a key synthetic pathway, presenting experimental protocols and available data to aid researchers in its preparation and utilization in drug discovery and development. The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted isostere for piperidine and is found in a variety of biologically active compounds, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and µ opioid receptor ligands.
Synthetic Pathway Overview
The primary route for the synthesis of 2-Cyano-3-azabicyclo[3.1.0]hexane, also referred to as 3-azabicyclo[3.1.0]hexane-2-carbonitrile, proceeds from the starting material 3-azabicyclo[3.1.0]hexane or its hydrochloride salt. The synthesis involves a four-step sequence within a one-pot reaction, as detailed in U.S. Patent 4,225,499 A.[1] The overall transformation can be visualized as follows:
Caption: Synthetic pathway for 2-Cyano-3-azabicyclo[3.1.0]hexane.
This process begins with the N-chlorination of the secondary amine of the bicyclic system. Subsequent elimination of hydrogen chloride yields an unstable imine intermediate. The addition of sodium bisulfite across the carbon-nitrogen double bond forms a more stable bisulfite adduct. Finally, nucleophilic displacement of the bisulfite group by a cyanide ion affords the target nitrile. The final product is a mixture of cis and trans isomers.[1]
Experimental Protocols
The following experimental protocols are adapted from the procedures described in U.S. Patent 4,225,499 A.[1]
Synthesis of the Starting Material: 3-Azabicyclo[3.1.0]hexane Hydrochloride
While commercially available, 3-azabicyclo[3.1.0]hexane can be synthesized from 1,2-cyclopropanedicarboxylic acid. The acid is first reacted with benzylamine to form 3-(benzyl)-3-azabicyclo[3.1.0]hexane-2,4-dione. This intermediate is then reduced, for example, by catalytic hydrogenation, to yield 3-azabicyclo[3.1.0]hexane.[1] The free base can be converted to the more stable hydrochloride salt by treatment with hydrochloric acid.
Synthesis of 2-Cyano-3-azabicyclo[3.1.0]hexane
This one-pot procedure details the conversion of 3-azabicyclo[3.1.0]hexane hydrochloride to the target nitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 3-Azabicyclo[3.1.0]hexane Hydrochloride | 119.59 | 57.4 | 0.48 |
| Sodium Bicarbonate | 84.01 | 40.3 | 0.48 |
| 5.25% Aqueous Sodium Hypochlorite | 74.44 (as NaOCl) | 750 mL | ~0.53 |
| Diethyl Ether | 74.12 | - | - |
| Methanol | 32.04 | 300 mL | - |
| Potassium Hydroxide | 56.11 | 31.7 | 0.565 |
| Sodium Bisulfite | 104.06 | 49.5 | 0.476 |
| 95% Sodium Cyanide | 49.01 | 24.6 | 0.476 |
| Water | 18.02 | - | - |
Procedure:
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N-Chlorination: A solution of 3-azabicyclo[3.1.0]hexane hydrochloride (57.4 g, 0.48 mol) and sodium bicarbonate (40.3 g, 0.48 mol) in water is prepared. To this aqueous solution, 750 mL of a 5.25% aqueous sodium hypochlorite solution (~0.53 mol) is added. The resulting mixture is extracted with diethyl ether. The ether extracts, containing the N-chloro intermediate, are carried forward to the next step.
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Elimination: The ether extract from the previous step is added to a solution of potassium hydroxide (31.7 g, 0.565 mol) in methanol (300 mL). This mixture is stirred overnight at room temperature. The reaction mixture is then filtered to remove the precipitated inorganic salts.
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Bisulfite Addition: The filtrate, containing the 3-azabicyclo[3.1.0]hex-2-ene intermediate, is treated with a solution of sodium bisulfite (49.5 g, 0.476 mol) in 200 mL of water.
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Cyanide Displacement and Work-up: To the two-phase mixture, 95% sodium cyanide (24.6 g, 0.476 mol) is added, and the mixture is stirred for 2 hours at room temperature. The organic phase is then separated, and the aqueous phase is extracted with diethyl ether. The combined organic phases are concentrated under reduced pressure to yield the crude product.[1]
Note: The patent does not report a specific yield for the final product, 2-Cyano-3-azabicyclo[3.1.0]hexane.
Data Presentation
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Cyano-3-azabicyclo[3.1.0]hexane | C₆H₈N₂ | 108.14 |
Characterization Data
Detailed experimental characterization data for 2-Cyano-3-azabicyclo[3.1.0]hexane, such as melting point, ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not explicitly provided in the primary cited literature. Researchers synthesizing this compound will need to perform full characterization to confirm its identity and purity.
For reference, the ¹H NMR data for an isomer, 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane , is as follows: ¹H NMR (CDCl₃): δ 7.26 (m, 5H), 3.59 (s, 2H), 3.11 (d, J=9 Hz, 1H), 2.94 (d, J=9 Hz, 1H), 2.54 (d, J=9 Hz, 1H), 2.47 (dd, J=10, 4 Hz, 1H), 2.03 (m, 1H), 1.57 (m, 1H), 1.10 (dd, J=8, 5 Hz, 1H).
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and work-up procedure.
Caption: Experimental workflow for the synthesis of 2-Cyano-3-azabicyclo[3.1.0]hexane.
Stereochemistry
The synthesis of 2-Cyano-3-azabicyclo[3.1.0]hexane results in a mixture of cis and trans geometric isomers.[1] The cyanide group at the 2-position can be oriented either on the same side (cis) or the opposite side (trans) of the cyclopropane ring relative to the hydrogen at the 5-position. The cited patent does not provide a method for the separation of these isomers. For applications in drug development, chromatographic separation (e.g., chiral HPLC) or stereoselective synthesis would be necessary to isolate and evaluate the individual isomers.
Conclusion
This technical guide provides a detailed protocol for the synthesis of 2-Cyano-3-azabicyclo[3.1.0]hexane based on the available literature. While a clear synthetic route is established, there is a notable lack of comprehensive quantitative and characterization data for the final product. Researchers seeking to utilize this compound should be prepared to perform thorough analysis to determine the yield, purity, and stereochemical composition of their synthesized material. The development of a stereoselective synthesis or an efficient method for isomer separation would be a valuable contribution to the chemistry of this important heterocyclic scaffold.
